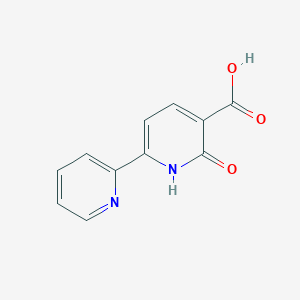

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 56304-42-8, which serves as its unique identifier in chemical databases. Alternative nomenclature systems recognize this compound as 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carboxylic acid, reflecting its structural relationship to bipyridine derivatives. The systematic name indicates the presence of a carboxylic acid group at position 3 of a dihydropyridine ring system that incorporates an oxo group at position 2 and a pyridinyl substituent at position 6.

The compound's structural designation incorporates several key nomenclature elements that describe its molecular architecture. The term "2-oxo" indicates a carbonyl group at the second position of the primary pyridine ring, while "6-(2-pyridinyl)" specifies the attachment of a pyridine ring at the sixth position through its second carbon. The "1,2-dihydro" designation indicates partial saturation of the primary pyridine ring, distinguishing it from fully aromatic pyridine systems. The carboxylic acid functionality at position 3 completes the primary structural features that define this compound's chemical identity.

Properties

IUPAC Name |

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-7(11(15)16)4-5-9(13-10)8-3-1-2-6-12-8/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLVHZXQLBWLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615800 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-42-8 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid typically involves the construction of a bipyridine framework with a keto and carboxylic acid functionalization. The key steps include:

- Formation of the pyridine ring system with appropriate substitution.

- Introduction of the 2-pyridinyl substituent at the 6-position.

- Oxidation or cyclization steps to form the 2-oxo and carboxylic acid groups.

Pyridine-Based Compound Reactions

A notable method involves the reaction of pyridine-based compounds under aqueous conditions, often with alkali metal hydroxides or water-miscible organic solvents to facilitate the reaction. This approach is effective even when the pyridine ring has electron-withdrawing groups at the 6-position, which is relevant for this compound.

- The process can be conducted in water or water-organic solvent mixtures.

- Alkali metal hydroxides are added when the substituent at R1 (on the pyridine ring) is hydrogen.

- Water-miscible organic solvents are used when R1 is methyl or ethyl.

- The reaction proceeds to form 2-hydroxypyridine derivatives, which can be further converted to the target compound.

Cyclisation and Functional Group Transformations

Cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides has been reported to yield related pyridinecarboxylic acid derivatives. This method involves:

Halogenated Pyridinecarboxamide Intermediates

Another approach involves preparing 2-halopyridinecarboxamides as intermediates, which can be hydrolyzed or oxidized to yield the target compound. Key points include:

- Reaction of 2-halopyridinecarbonyl chlorides with aromatic monoamines in the presence of a base.

- Use of biphasic solvent systems (water and water-immiscible organic solvents) to improve yield and purity.

- Control of temperature (above 40°C, preferably 50-65°C) to optimize reaction kinetics.

- Minimization of base usage to reduce purification complexity.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The aqueous-based method described in patent US4968803A demonstrates that the reaction proceeds efficiently even with strongly electron-withdrawing groups at the 6-position, which is critical for synthesizing this compound.

Cyclisation reactions reported in the literature show that 2-chloro derivatives of pyridinecarboxylates can be converted to the target compound or close analogs with good yields, using polar aprotic solvents and controlled heating.

The process of preparing 2-halopyridinecarboxamides in biphasic solvent systems reduces the need for excess base and simplifies purification, which is advantageous for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives

Reduction: Reduction of the carbonyl group to form alcohol derivatives

Substitution: Electrophilic or nucleophilic substitution on the pyridine ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated or substituted pyridine derivatives

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that pyridine derivatives exhibit potential anticancer properties. Research has shown that compounds similar to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, certain derivatives have been found to inhibit the activity of phosphatases such as PTP1B and SHP2, which are implicated in cancer progression .

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit various enzymes, including phosphofructokinase, which plays a crucial role in glycolysis. Inhibitors of this enzyme can alter metabolic pathways in rapidly dividing cells, such as cancer cells, making them a focus for therapeutic development .

-

Iron Chelation

- Iron chelation is another significant application of pyridine derivatives. Compounds like this compound can bind to iron ions, thereby inhibiting the growth of iron-dependent pathogens. This property is particularly useful in treating infections caused by bacteria that thrive in iron-rich environments .

Agricultural Applications

- Herbicidal Properties

- Pyridine derivatives have been extensively researched for their herbicidal activities. The compound has shown efficacy against various weed species by disrupting metabolic processes essential for plant growth. For example, formulations containing similar pyridinecarboxylic acids have been patented for their herbicidal compositions .

Data Tables

Case Studies

-

Anticancer Research

- A study investigating the effects of pyridine derivatives on MCF-7 breast cancer cells demonstrated that these compounds could significantly reduce cell viability and inhibit key signaling pathways associated with tumor growth. The results indicated a promising avenue for developing new anticancer therapies based on these compounds.

-

Herbicidal Efficacy

- Field trials conducted with herbicidal formulations containing pyridine derivatives showed effective control over common agricultural weeds without adversely affecting crop yield. These trials provided empirical data supporting the commercial viability of these compounds as herbicides.

Mechanism of Action

The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Varying 6-Position Substituents

The 6-position substituent critically influences biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings:

- Substituent Bulk and Activity : Alkyl substituents like 2,2-dimethylpropyl (neopentyl) at the 6-position yield the highest hypoglycemic potency due to enhanced lipophilicity and steric stabilization . In contrast, smaller groups like isopropyl or methyl render the compound inactive .

- Aromatic vs. Aliphatic Substituents: The 2-pyridinyl group (aromatic) in the target compound confers moderate activity, likely due to π-π interactions in biological targets.

- Functional Group Impact : Carboxylic acid derivatives are active, while esters, amides, or decarboxylated forms lose efficacy, emphasizing the necessity of the free acid group .

Positional Isomers and Functional Group Variants

- 2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid : This positional isomer (pyridine at 5-position vs. 6) has a molecular weight of 216.2 g/mol but distinct electronic effects due to altered substitution patterns .

- 6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile : Replacing the carboxylic acid with a nitrile group abolishes hypoglycemic activity, highlighting the critical role of the carboxyl moiety .

Biological Activity

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 56304-42-8) is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C₁₁H₈N₂O₃

- Molecular Weight: 216.2 g/mol

- Melting Point: 304-306 °C

- Structure: The compound features a pyridine ring and a carboxylic acid functional group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as a positive allosteric modulator, enhancing the receptor's response to acetylcholine:

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 0.14 | 600 |

This modulation could have therapeutic implications for cognitive disorders and neurodegenerative diseases, where nAChR function is compromised .

Antidiabetic Potential

In a series of studies focusing on oral hypoglycemic agents, derivatives of this compound have shown promise in lowering blood glucose levels in diabetic models. The mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development . -

Neuropharmacological Application

In vitro experiments demonstrated that this compound significantly increased the modulation of α7 nAChRs when co-administered with nicotine, suggesting its application in treating cognitive impairments associated with Alzheimer's disease .

Q & A

Q. Q1. What are the established synthetic routes for preparing 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclization or condensation reactions. For example, a common method involves heating substituted pyridine precursors in acidic conditions (e.g., 50% H₂SO₄ at 120°C for 8 hours) to form the dihydropyridine core . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids can introduce the pyridinyl substituent, requiring anhydrous solvents (toluene/DMF) and bases like K₂CO₃ . Yield optimization hinges on:

- Catalyst selection : Pd(OAc)₂ with PPh₃ enhances coupling efficiency .

- Temperature control : Prolonged heating (>12 h at 100°C) improves cyclization but may degrade sensitive groups .

- Purification : Precipitation in cold water followed by vacuum filtration yields ~65% purity, though HPLC may be needed for higher purity .

Q. Table 1: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 120°C, 8 h | 65% | |

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, 100°C, 12 h | ~70% |

Structural Characterization

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H-NMR : Diagnostic peaks include a downfield singlet for the NH proton (δ ~11.88 ppm) and aromatic protons (e.g., H6 Py at δ 8.30 ppm, J = 7.6 Hz) .

- IR Spectroscopy : Stretching bands for carboxylic acid (1700–1750 cm⁻¹) and pyridinyl C=N (1600–1650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₈N₂O₃ requires 216.20 g/mol) .

Q. Table 2: Key ¹H-NMR Signals

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH | 11.88 | bs | Dihydropyridine |

| H6 Py | 8.30 | d (J=7.6 Hz) | Pyridinyl ring |

Solubility and Stability

Q. Q3. How do pH and solvent polarity affect the solubility and stability of this compound?

Answer:

- Solubility : The carboxylic acid group confers pH-dependent solubility. In basic aqueous solutions (pH >8), the deprotonated form increases solubility. Polar aprotic solvents (DMF, DMSO) are preferred for reactions .

- Stability : The dihydropyridine ring is prone to oxidation. Storage under inert gas (N₂/Ar) at −20°C in anhydrous DMF minimizes degradation .

Advanced Research Applications

Q. Q4. How can computational modeling predict the reactivity or polypharmacological effects of this compound?

Answer:

- Reactivity Prediction : Quantum chemical calculations (e.g., DFT) model electron distribution, identifying nucleophilic/electrophilic sites. For example, the pyridinyl nitrogen may coordinate metal catalysts .

- Polypharmacology : Molecular docking studies suggest interactions with the endocannabinoid system (e.g., CB1/CB2 receptors) due to structural similarity to carboxamide analogs .

Handling Contradictory Data

Q. Q5. How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?

Answer:

- Replication : Repeat reactions under identical conditions (e.g., catalyst loading, temperature) to verify reproducibility .

- Cross-Validation : Compare NMR data with structurally related compounds (e.g., methyl ester derivatives) to rule out impurities .

- Computational Validation : Use reaction path search algorithms to identify overlooked intermediates or side products .

Reaction Optimization

Q. Q6. What strategies improve regioselectivity in functionalizing the pyridine ring?

Answer:

- Directing Groups : Introduce temporary substituents (e.g., boronic acids) to steer coupling reactions to the 6-position .

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., from 12 h to 2 h), reducing side reactions .

Advanced Analytical Challenges

Q. Q7. How can researchers differentiate between tautomeric forms of this compound?

Answer:

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., keto-enol equilibrium) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding patterns, confirming dominant tautomeric form .

Biological Activity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.